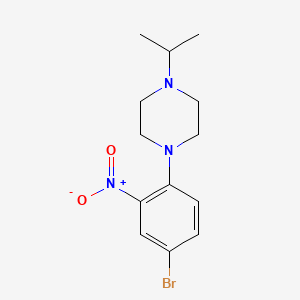

1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine

Description

1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine (CAS: 844431-60-3, molecular weight: 283.2 g/mol) is a substituted piperazine derivative characterized by a bromo-nitro aromatic ring and an isopropyl group on the piperazine nitrogen. This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, where 4-bromo-2-nitrofluorobenzene reacts with 4-isopropylpiperazine in the presence of a base such as DIEA to scavenge hydrofluoric acid byproducts .

Properties

IUPAC Name |

1-(4-bromo-2-nitrophenyl)-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O2/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(14)9-13(12)17(18)19/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVTUUXYBNBYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine typically involves a multi-step process. One common synthetic route starts with the nitration of 4-bromoaniline to produce 4-bromo-2-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with 4-isopropylpiperazine under appropriate conditions to yield the target compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under suitable conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups play a crucial role in its binding affinity and specificity towards these targets. The piperazine ring provides a scaffold that can be further modified to enhance its pharmacological properties.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazine Derivatives

Key Differences and Implications

Electron-Withdrawing vs. Electron-Donating Groups

- The nitro group in this compound enhances electrophilicity, facilitating SNAr reactions for further derivatization . In contrast, analogs lacking nitro groups (e.g., 1-(4-bromophenyl)-4-methylpiperazine) are less reactive but more cost-effective .

Biological Activity

1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17BrN2O2, with a molecular weight of approximately 303.19 g/mol. The compound features a piperazine ring substituted with a brominated nitrophenyl group and an isopropyl group, which contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the synaptic cleft, potentially alleviating symptoms of depression and anxiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that related piperazine derivatives possess significant activity against various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective effects. In vitro assays have shown that it can reduce neuronal cell death under oxidative stress conditions, possibly through the modulation of apoptotic pathways.

Study 1: Antidepressant Activity

A study conducted on the antidepressant effects of piperazine derivatives highlighted that this compound demonstrated significant improvement in behavioral tests associated with depression in rodent models. The compound was administered at varying doses, revealing a dose-dependent response in reducing immobility time in the forced swim test.

Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of several piperazine derivatives, this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.